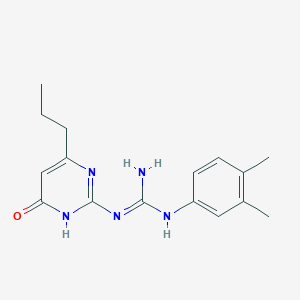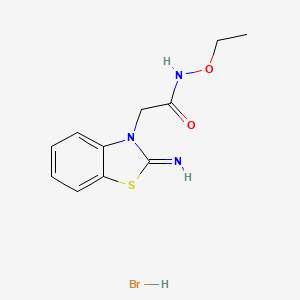![molecular formula C18H20N2O3 B6088695 N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, also known as MMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMB belongs to the class of benzamide compounds that have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenic genes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to target specific enzymes and pathways. However, its low solubility in water can make it difficult to administer in vivo, and its potential toxicity requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide. One potential application is its use in combination therapy with other anti-cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential for the treatment of various diseases. Its mechanism of action involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of oncogenic genes. This compound has several advantages for lab experiments, but its low solubility and potential toxicity require careful dosing and monitoring. Future research on this compound will focus on its use in combination therapy, the development of more potent and selective HDAC inhibitors, and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide involves the reaction of 2-amino-5-methylphenol with 2-bromo-4-methoxyacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with N-methylanthranilic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield this compound. The yield of this compound obtained in this method is around 50%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. It has been extensively studied for its potential use in the treatment of various diseases, including breast cancer, lung cancer, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxy-5-methylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-9-10-16(23-3)15(11-12)20-17(21)13(2)19-18(22)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMSCBXTKOKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![2'-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B6088718.png)
